Leukotriene C4 vs. LTD4 and LTE4: Comparative Potency at CysLT1 and CysLT2 Receptors
LTC4 exhibits a distinct pharmacological profile from LTD4 and LTE4 at the two major cysteinyl leukotriene receptors. In functional assays (calcium mobilization in HEK-293 cells), the rank order of potency at the CysLT1 receptor is LTD4 (EC50 = 2.5 nM) > LTC4 (EC50 = 24 nM) > LTE4 (EC50 = 240 nM) [1]. Conversely, at the CysLT2 receptor, LTC4 and LTD4 display similar potencies (pEC50 values ranging from 7.0-8.6 for LTC4 and 6.8-8.6 for LTD4), both of which are significantly greater than LTE4 [2].
| Evidence Dimension | Functional Potency (EC50) for CysLT1 and CysLT2 Receptors |
|---|---|
| Target Compound Data | CysLT1 EC50 = 24 nM; CysLT2 pEC50 = 7.0-8.6 |
| Comparator Or Baseline | LTD4: CysLT1 EC50 = 2.5 nM; CysLT2 pEC50 = 6.8-8.6. LTE4: CysLT1 EC50 = 240 nM; CysLT2 pEC50 = 5.6-7.1 |
| Quantified Difference | At CysLT1, LTD4 is ~10-fold more potent than LTC4, and LTC4 is ~10-fold more potent than LTE4. At CysLT2, LTC4 is equipotent to LTD4. |
| Conditions | Calcium mobilization in HEK-293 cells expressing recombinant human CysLT1 and CysLT2 receptors. |
Why This Matters
This differential potency profile is essential for experimental design. LTC4 is the preferred agonist for studies focusing on CysLT2-mediated pathways, as its equipotency with LTD4 avoids confounding CysLT1 activation that dominates with LTD4 use.
- [1] Sarau HM, Ames RS, Chambers J, et al. Identification, molecular cloning, expression, and characterization of a cysteinyl leukotriene receptor. Mol Pharmacol. 1999;56(3):657-663. View Source
- [2] Kanaoka Y, Maekawa A, Austen KF. Identification of GPR99 protein as a potential third cysteinyl leukotriene receptor with a preference for leukotriene E4 ligand. J Biol Chem. 2013;288(16):10967-10972. (Data compiled from IUPHAR/BPS Guide to Pharmacology tables). View Source
